An In-depth Technical Guide to Methyl 4-((trimethylsilyl)ethynyl)benzoate: Structure, Synthesis, and Applications
An In-depth Technical Guide to Methyl 4-((trimethylsilyl)ethynyl)benzoate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Methyl 4-((trimethylsilyl)ethynyl)benzoate, a versatile bifunctional molecule that has garnered significant interest in advanced organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural characteristics, spectroscopic profile, synthesis, and key applications, with a focus on providing actionable insights and robust protocols.
Molecular Structure and Physicochemical Properties
Methyl 4-((trimethylsilyl)ethynyl)benzoate, with the chemical formula C₁₃H₁₆O₂Si, is a para-substituted benzene derivative. The molecule's architecture is defined by three key functional groups: a methyl ester, an ethynyl (alkyne) linker, and a bulky trimethylsilyl (TMS) group. This unique combination of a reactive alkyne (protected by the TMS group), an aromatic core, and an ester handle makes it a highly valuable building block in synthetic chemistry.
The trimethylsilyl group serves as a sterically bulky and chemically labile protecting group for the terminal alkyne. This protection is crucial for preventing unwanted side reactions of the acidic acetylenic proton in various synthetic transformations, such as cross-coupling reactions. The TMS group can be selectively removed under mild conditions to liberate the terminal alkyne for further functionalization.
Physicochemical and Crystallographic Data
A summary of the key physicochemical and crystallographic properties of Methyl 4-((trimethylsilyl)ethynyl)benzoate is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₂Si |
| Molecular Weight | 232.35 g/mol |
| Appearance | Colorless or light yellow liquid/solid |
| Melting Point | Approximately -20 °C (as a liquid) |
| Boiling Point | Approximately 230 °C |
| Density | Approximately 0.97 g/cm³ |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane.[1] |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.1983(11) Å, b = 7.1194(12) Å, c = 29.530(5) Å |
| CAS Number | 75867-41-3 |
The crystal structure reveals that the molecules are linked by weak C-H···O hydrogen bonds, forming chains that pack in a herringbone fashion.[2] The bulky trimethylsilyl groups play a significant role in the crystal packing, facilitating the close arrangement of molecular layers.[2]
Figure 1: 2D representation of the molecular structure of Methyl 4-((trimethylsilyl)ethynyl)benzoate highlighting its key functional groups.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and quality control of Methyl 4-((trimethylsilyl)ethynyl)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule.
-
δ = 7.95-7.99 ppm (m, 2H, Ar-H ortho to ester)
-
δ = 7.49-7.53 ppm (m, 2H, Ar-H meta to ester)
-
δ = 3.89 ppm (s, 3H, -OCH₃)
-
δ = 0.22 ppm (s, 9H, -Si(CH₃)₃)[3]
-
-
¹³C NMR (75.5 MHz, CDCl₃): The carbon NMR spectrum provides further confirmation of the molecular structure.
-
δ = 166.76 ppm (C=O)
-
δ = 132.03 ppm (Ar-C)
-
δ = 129.90 ppm (Ar-C)
-
δ = 129.53 ppm (Ar-C)
-
δ = 127.95 ppm (Ar-C)
-
δ = 104.16 ppm (-C≡C-Si)
-
δ = 97.74 ppm (Ar-C≡C-)
-
δ = 52.06 ppm (-OCH₃)
-
δ = -0.44 ppm (-Si(CH₃)₃)[3]
-
Infrared (IR) Spectroscopy
-
~2150-2160 cm⁻¹: C≡C stretching vibration of the silylated alkyne.
-
~1720-1730 cm⁻¹: C=O stretching vibration of the methyl ester.
-
~1250 cm⁻¹ and ~840 cm⁻¹: Characteristic Si-C stretching and rocking vibrations of the trimethylsilyl group.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the fragmentation of trimethylsilyl derivatives is well-documented. The mass spectrum of Methyl 4-((trimethylsilyl)ethynyl)benzoate is expected to show a molecular ion peak (M⁺) at m/z 232. A prominent fragment ion is anticipated at m/z 73, corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺.[5] Loss of a methyl radical from the molecular ion would result in a fragment at m/z 217.
Synthesis and Reaction Mechanisms
The most prevalent and efficient method for synthesizing Methyl 4-((trimethylsilyl)ethynyl)benzoate is the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Sonogashira Cross-Coupling Reaction
The synthesis involves the coupling of methyl 4-iodobenzoate with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Reaction Scheme: Methyl 4-iodobenzoate + Trimethylsilylacetylene → Methyl 4-((trimethylsilyl)ethynyl)benzoate
Figure 2: Workflow for the synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate via Sonogashira coupling.
Detailed Experimental Protocol:
-
Materials:
-
Methyl 4-iodobenzoate
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine), freshly distilled
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-iodobenzoate, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base.
-
Add trimethylsilylacetylene dropwise to the stirred solution.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered to remove the catalyst and any insoluble salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
-
Recrystallization from a suitable solvent, such as hexane, can be performed to obtain highly pure crystals.[3]
-
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere to maintain its catalytic activity.
-
Copper(I) Co-catalyst: The copper(I) salt facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Amine Base: The amine serves to neutralize the hydrogen halide (HI) generated during the reaction, preventing the deactivation of the catalyst and driving the reaction to completion. It also aids in the formation of the copper acetylide.
-
Anhydrous Conditions: Water can interfere with the catalytic cycle and should be excluded to ensure high yields.
Deprotection of the Trimethylsilyl Group
A key subsequent reaction is the removal of the TMS protecting group to yield methyl 4-ethynylbenzoate, a versatile building block for further synthetic transformations.
Reaction Scheme: Methyl 4-((trimethylsilyl)ethynyl)benzoate → Methyl 4-ethynylbenzoate
Detailed Experimental Protocol:
-
Materials:
-
Methyl 4-((trimethylsilyl)ethynyl)benzoate
-
Deprotecting agent (e.g., potassium carbonate, tetra-n-butylammonium fluoride (TBAF))
-
Solvent (e.g., methanol, THF)
-
-
Procedure (using Potassium Carbonate):
-
Dissolve Methyl 4-((trimethylsilyl)ethynyl)benzoate in a suitable solvent such as methanol.
-
Add a catalytic or stoichiometric amount of potassium carbonate.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-ethynylbenzoate.
-
Applications in Research and Development
Methyl 4-((trimethylsilyl)ethynyl)benzoate and its deprotected derivative, methyl 4-ethynylbenzoate, are valuable intermediates in several areas of chemical science.
Precursor to Metal-Organic Frameworks (MOFs)
The primary and well-documented application of this compound is as a precursor for the synthesis of ethynylarene-based ligands.[2] After deprotection, the resulting methyl 4-ethynylbenzoate can be hydrolyzed to 4-ethynylbenzoic acid. This rigid, linear bifunctional linker is then used to construct metal-organic frameworks (MOFs).[2] These crystalline porous materials have shown great promise in applications such as gas storage and separation, and catalysis.[2]
Building Block in Medicinal Chemistry and Drug Discovery
The deprotected form, methyl 4-ethynylbenzoate, is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6] The ethynyl group provides a versatile handle for introducing the benzoate moiety into more complex molecular architectures through reactions like Sonogashira couplings, "click" chemistry (copper-catalyzed azide-alkyne cycloadditions), and other C-C bond-forming reactions. While specific drug candidates directly synthesized from this starting material are not extensively detailed in the readily available literature, the broader class of benzoate derivatives is known to possess a wide range of biological activities, including anticancer properties. The strategic incorporation of the ethynylbenzoate unit can be a key step in the synthesis of novel therapeutic agents.
Intermediate in Materials Science
The rigid rod-like structure of the ethynylbenzoate core makes it an attractive building block for the synthesis of advanced materials. Derivatives of Methyl 4-((trimethylsilyl)ethynyl)benzoate have been investigated for their liquid crystalline properties.[3] The extended π-conjugation that can be achieved by polymerizing or incorporating these units into larger structures is of interest for the development of organic electronic materials.
Safety Information
Methyl 4-((trimethylsilyl)ethynyl)benzoate should be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P260, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place, away from oxidizing agents. The recommended storage temperature is 2-8°C.[1]
Conclusion
Methyl 4-((trimethylsilyl)ethynyl)benzoate is a strategically designed molecule that offers a valuable combination of functionalities for advanced organic synthesis. Its utility as a protected terminal alkyne allows for its clean and efficient incorporation into a variety of molecular scaffolds via robust and reliable methods like the Sonogashira coupling. Its primary role as a precursor to linkers for metal-organic frameworks is well-established, and its deprotected form holds significant potential as a building block in the development of novel pharmaceuticals and advanced materials. The detailed structural, spectroscopic, and synthetic information provided in this guide serves as a comprehensive resource for researchers looking to leverage the unique properties of this versatile compound in their work.
References
-
Potts, L. C., et al. (2008). Methyl 4-(trimethylsilylethynyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o966. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-ethynylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). methyl 4-(2-(trimethylsilyl)ethynyl)benzoate. Retrieved from [Link]
- Fasina, T. M., et al. (2005). Synthesis and Characterization of Some Novel Terminal Trimethylsilylacetylene Benzoate Derivatives.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-ethynylbenzoate: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]
- Harvey, D. J., & Vouros, P. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 369-475.
-
Srinivasa, H. T., et al. (2014). Liquid/Single Crystal Structure Analysis: Synthesis and Characterization of a Trimethylsilyl Derived Rod Shaped Mesogen. ResearchGate. Retrieved from [Link]
